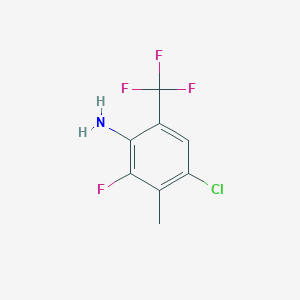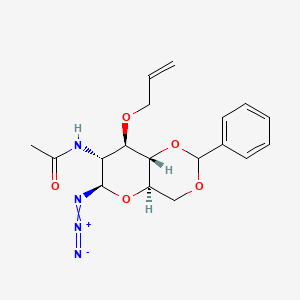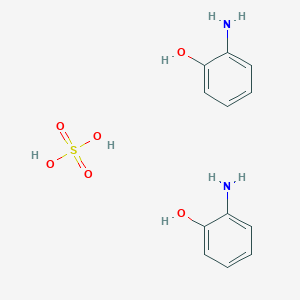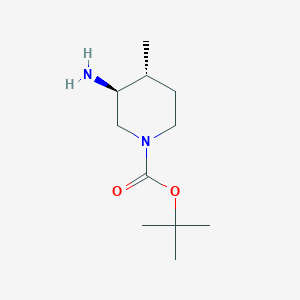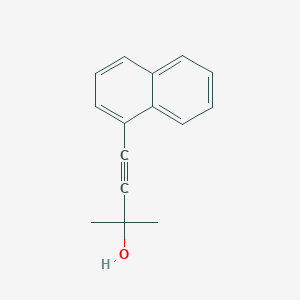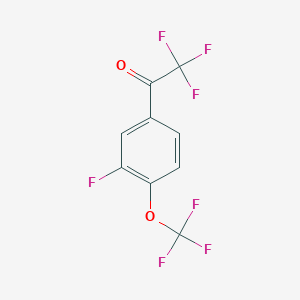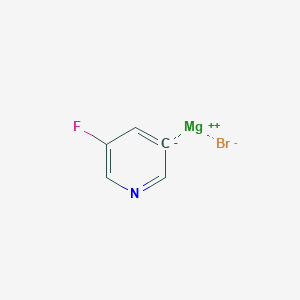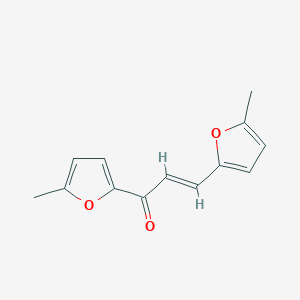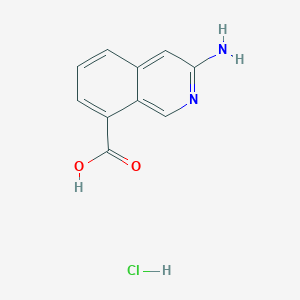
tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22N4O2S . It is used for research purposes .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.43 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.作用機序
Target of Action
Compounds containing piperazine rings are known to exhibit a wide spectrum of biological activities due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The presence of the piperazine ring enhances favorable interaction with macromolecules . This interaction could potentially lead to changes in the function or structure of the target, resulting in the observed biological effects.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The compound’s molecular formula is c15h22n4o2s, which could provide some insights into its potential pharmacokinetic properties.
Result of Action
Compounds containing piperazine rings have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
実験室実験の利点と制限
Tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% has a number of advantages for use in laboratory experiments. It is a highly stable compound, and can be stored for long periods of time without degradation. Additionally, it is a relatively inexpensive compound, making it an attractive option for use in laboratory experiments. Finally, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% is a highly effective reagent, and can be used in the synthesis of a variety of different compounds.
However, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% also has a number of limitations for use in laboratory experiments. It is a relatively reactive compound, and can react with other compounds in the presence of light or air. Additionally, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% is a highly toxic compound, and should be handled with care in the laboratory. Finally, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% is a relatively complex compound, and can be difficult to synthesize in the laboratory.
将来の方向性
The use of tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% is expected to expand in the future, as researchers continue to explore its potential applications. tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% has been found to possess a variety of biochemical and physiological effects, and it is expected that these effects will be further explored in the future. Additionally, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% is expected to be used in the synthesis of novel compounds and materials, as researchers continue to explore its potential as a reagent. Finally, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% is expected to be used in the development of new drugs and therapies, as researchers continue to explore its potential as a therapeutic agent.
合成法
Tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% can be synthesized through a variety of methods, depending on the desired end-product. The most common synthesis method is the reaction of tert-butyl 4-(3-carbamoylthioyl)piperazine-1-carboxylate with pyridine-2-carboxylic acid. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and is usually conducted in an aqueous medium. The reaction is typically carried out at room temperature, but can be conducted at higher temperatures for increased reaction rates.
科学的研究の応用
Tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% has a wide range of scientific applications, including its use as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of peptides and other peptidomimetics. tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% has been found to be particularly effective in the synthesis of chiral molecules, and is used in the synthesis of optically active compounds. Additionally, tert-Butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate, 95% has been used in the synthesis of novel materials for use in biotechnology and nanotechnology.
特性
IUPAC Name |
tert-butyl 4-(3-carbamothioylpyridin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(12(16)22)5-4-6-17-13/h4-6H,7-10H2,1-3H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNTXZSMOZMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)
